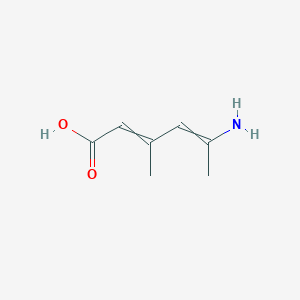
5-Amino-3-methylhexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methylhexa-2,4-dienoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a methyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylhexa-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butenal and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
5-Amino-3-methylhexa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-methylhexa-2,4-dienoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A sorbic acid derivative with similar structural features.
Propiedades
Número CAS |
88518-56-3 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
5-amino-3-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H11NO2/c1-5(3-6(2)8)4-7(9)10/h3-4H,8H2,1-2H3,(H,9,10) |
Clave InChI |
KIWKMQJDZKXKQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)O)C=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


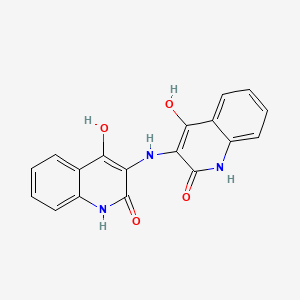
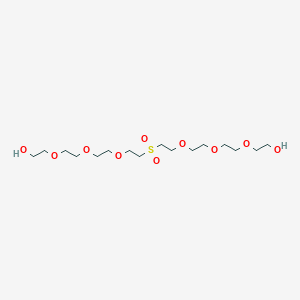
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
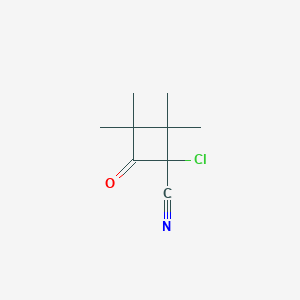
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
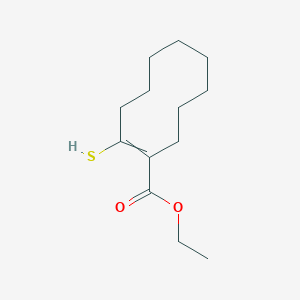
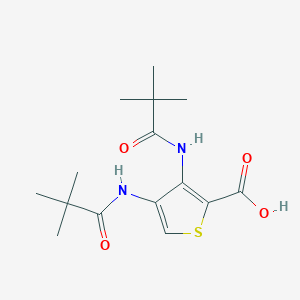
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
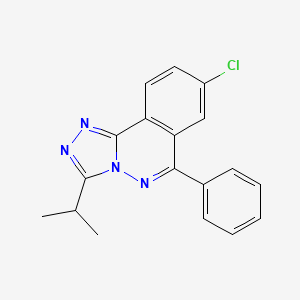
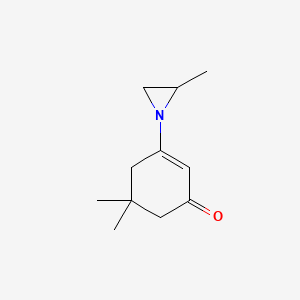
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
